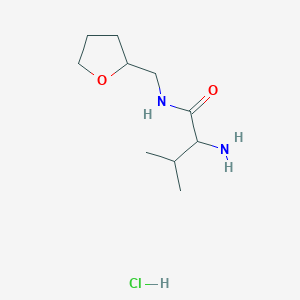![molecular formula C17H27Cl2NO B1395122 4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1219956-93-0](/img/structure/B1395122.png)
4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride
Descripción general
Descripción
4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride, also known as SB-PEP-HCl, is a synthetic compound belonging to the class of piperidine derivatives. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. SB-PEP-HCl has been widely studied for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively investigated.
Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, SB-408124 serves as a tool to dissect the pharmacodynamics and pharmacokinetics of orexin receptors . Its selectivity for OX1 over OX2 allows for the study of specific receptor interactions with various drugs, aiding in the development of more targeted therapies with fewer side effects.
Sleep Disorders
SB-408124 has been investigated for its potential to treat sleep disorders such as insomnia. By inhibiting the OX1 receptor, it may decrease wakefulness and promote sleep, offering an alternative to traditional sedatives . Clinical trials are exploring its efficacy and safety profile in sleep management.
Obesity Research
Research into obesity has benefited from SB-408124 by examining the orexin system’s role in feeding behavior and energy expenditure. It is used to understand how blocking orexin receptors can influence weight gain and appetite control, which could lead to new treatments for obesity .
Metabolic Studies
SB-408124 is utilized in metabolic studies to explore how the orexin system impacts metabolism. It helps in identifying the orexin receptor’s involvement in glucose production, insulin secretion, and overall energy homeostasis .
Receptor Signaling
The compound is pivotal in studying receptor signaling pathways. By acting as an antagonist, SB-408124 helps in mapping out the signaling cascades initiated by the activation of the OX1 receptor, which is crucial for developing drugs that can modulate these pathways for therapeutic purposes .
Drug Development
In drug development, SB-408124 is a valuable compound for testing the efficacy and safety of new drugs targeting the orexin system. Its role in preclinical trials helps in predicting the pharmacological effects of these drugs on humans .
Clinical Trials
Although SB-408124 itself may not be in clinical trials, it is instrumental in preclinical research that paves the way for new drugs entering clinical phases. It aids in understanding the therapeutic potential and possible side effects of orexin receptor antagonists .
Propiedades
IUPAC Name |
4-[2-(2-butan-2-yl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)16-12-15(18)4-5-17(16)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNUWFVVCXIANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)




![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)